molecular formula C10H13NO2 B311101 2-methoxy-N-(3-methylphenyl)acetamide

2-methoxy-N-(3-methylphenyl)acetamide

Cat. No.: B311101
M. Wt: 179.22 g/mol
InChI Key: KHVUHFOOPAOLHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-N-(3-methylphenyl)acetamide is an acetamide derivative characterized by a methoxy (-OCH₃) group at the 2-position of the acetamide moiety and a 3-methylphenyl substituent on the nitrogen atom. Acetamides with aryl substituents are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capabilities and conformational flexibility . The methoxy group, being electron-donating, likely influences the compound’s electronic distribution and intermolecular interactions, distinguishing it from analogs with electron-withdrawing substituents .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-methoxy-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C10H13NO2/c1-8-4-3-5-9(6-8)11-10(12)7-13-2/h3-6H,7H2,1-2H3,(H,11,12)

InChI Key

KHVUHFOOPAOLHJ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)COC

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The substituents on the phenyl ring and acetamide backbone significantly impact molecular geometry, crystal packing, and reactivity:

  • 2-Chloro-N-(3-methylphenyl)acetamide ():

    • The N–H bond adopts a syn conformation relative to the meta-methyl group, contrasting with the anti conformation observed in 2-chloro-N-(3-nitrophenyl)acetamide due to the electron-withdrawing nitro group.
    • Forms intermolecular N–H⋯O hydrogen bonds, directing crystal packing along the a-axis .
  • N-(3-Nitrophenyl)acetamide ():

    • The nitro group induces stronger electron withdrawal, reducing electron density on the phenyl ring. This alters hydrogen-bonding motifs and may increase reactivity in electrophilic substitutions compared to methoxy-substituted analogs.
  • N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide ():

    • Electron-donating methyl groups at meta positions increase steric bulk, leading to two molecules per asymmetric unit in the crystal lattice. This contrasts with compounds bearing electron-withdrawing groups, which often exhibit tighter packing .

Physicochemical and Spectroscopic Properties

The table below summarizes key properties of 2-methoxy-N-(3-methylphenyl)acetamide and related compounds:

Compound Name Substituents Molecular Weight (g/mol) Crystal System (Space Group) Key Applications/Properties References
2-Methoxy-N-(3-methylphenyl)acetamide 2-OCH₃, N-(3-CH₃C₆H₄) 193.24 (estimated) Not reported Pharmaceutical intermediates
2-Chloro-N-(3-methylphenyl)acetamide 2-Cl, N-(3-CH₃C₆H₄) 183.63 Triclinic (P1) Hydrogen-bonded crystal networks
N-(3-Nitrophenyl)acetamide N-(3-NO₂C₆H₄) 180.16 Not reported Precursor for heterocyclic synthesis
2-Cyano-N-(3-methylphenyl)acetamide 2-CN, N-(3-CH₃C₆H₄) 188.22 Not reported Pesticide intermediates
Key Observations:

Methoxy vs. This electronic effect also influences hydrogen-bonding capacity, as seen in the syn conformation of N–H bonds in methyl-substituted compounds .

Steric and Electronic Effects on Crystallography : Meta-substituents like methyl or nitro groups dictate crystal symmetry and unit cell parameters. Electron-withdrawing groups (e.g., nitro) reduce symmetry, while electron-donating groups (e.g., methyl, methoxy) may favor less dense packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.